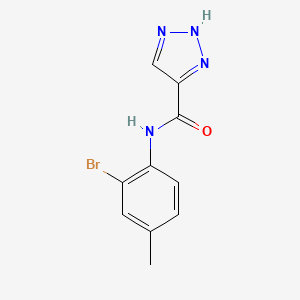![molecular formula C20H21N3O2 B2621860 4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1396863-22-1](/img/structure/B2621860.png)
4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds involves various methods. One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields . Another approach involves the use of scaffold hopping and computer-aid drug design . This method also resulted in the synthesis of the desired products .
Molecular Structure Analysis
The molecular structure of “4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide” is complex. It involves a benzene ring linked to a pyrimidine ring . The structure also includes a pyrazolo ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving “4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide” are complex and involve various steps . These reactions often involve the use of catalysts and specific conditions to achieve the desired products .
Applications De Recherche Scientifique
Fluorescent Molecules for Studying Intracellular Processes
This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes .
Chemosensors
The PPs, including the compound , can be used as chemosensors . Their structure allows them to interact with various chemical species, making them useful for detecting specific ions or molecules .
Organic Materials Progress
These compounds are also used to track the progress of organic materials . Their fluorescent properties make them ideal for this application .
Bioimaging Applications
The fluorescent properties of these compounds make them suitable for bioimaging applications . They can be used to visualize biological interactions and processes .
Organic Light-Emitting Devices
These compounds can be used in the development of organic light-emitting devices . Their ability to emit light when excited makes them ideal for this application .
Antifungal Agents
Some derivatives of this compound have been evaluated against three fungal strains and as inhibitory compounds against succinate dehydrogenase . This suggests potential use in the development of antifungal agents .
Anticancer Agents
Some derivatives of this compound have been explored for their anticancer potential . They have been assessed for their inhibitory properties against cyclin-dependent kinase-2 (CDK2) in vitro .
Bio-Macromolecular Interactions
These compounds can be used to study bio-macromolecular interactions . Their fluorescent properties allow them to interact with biological macromolecules, making them useful for this application .
Propriétés
IUPAC Name |
4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19(21-14-16-15-22-23-11-5-4-8-18(16)23)20(9-12-25-13-10-20)17-6-2-1-3-7-17/h1-8,11,15H,9-10,12-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIUQHOKTZFMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B2621778.png)
![tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2621779.png)


![1-[(3-chlorophenyl)methyl]-3,9-dimethyl-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2621785.png)
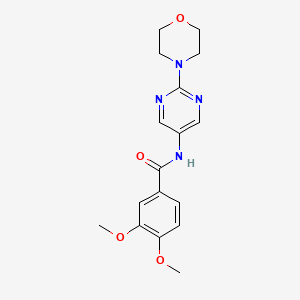

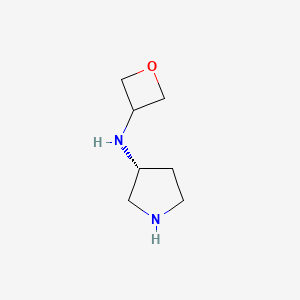
![Methyl 2-[[2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2621789.png)
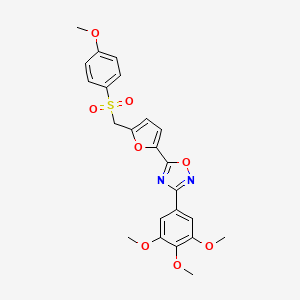
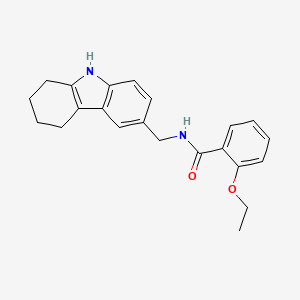
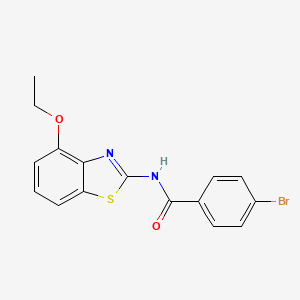
![N-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2621797.png)
